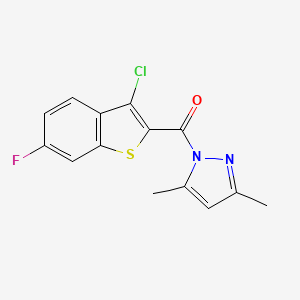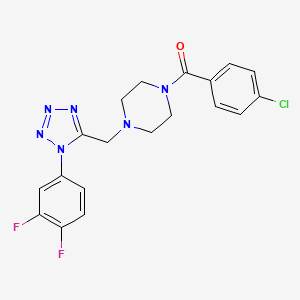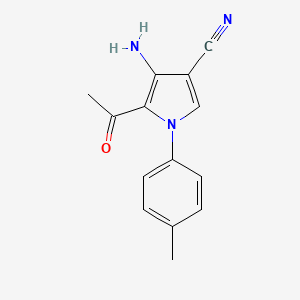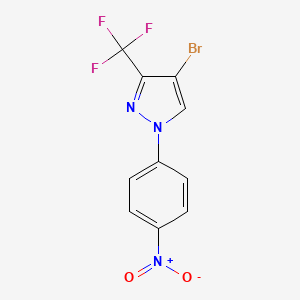![molecular formula C14H14N4 B2707807 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile CAS No. 195243-37-9](/img/structure/B2707807.png)
2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile” is a chemical compound with the molecular formula C14H14N4. It has a molecular weight of 238.29 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized conventionally. For instance, benzimidazole derivatives were synthesized by condensing the benzimidazole nuclei with various substituted piperazines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a phenylpiperazine moiety linked to a propanedinitrile group .Wissenschaftliche Forschungsanwendungen
Tuberculostatic Activity
Research has explored the tuberculostatic activity of various compounds, including those structurally related to 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile. For instance, a study by Foks et al. (2004) synthesized and tested derivatives for tuberculostatic activity, finding minimum inhibiting concentrations within 25 - 100 mg/ml (Foks et al., 2004).
Synthesis of Heterocyclic Substances
Behbehani et al. (2011) utilized 2-arylhydrazononitriles as key synthons to prepare a variety of heterocyclic substances, some of which demonstrated promising antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).
Polymorphism in Pharmaceutical Compounds
Takeguchi et al. (2015) and (2016) conducted studies on ASP3026, a compound structurally similar to this compound. They explored the polymorphism in this compound, crucial for pharmaceutical applications, focusing on thermodynamic stability and solvent-mediated polymorph transformations (Takeguchi et al., 2015) (Takeguchi et al., 2016).
Structural Properties and Thermodynamic Stability
Karlsen et al. (2002) investigated the structural properties of certain 2-(phenylmethylene)propanedinitriles, focusing on the barriers to rotation and the thermodynamic stability of these compounds. This research has implications for understanding the behavior of similar compounds in various conditions (Karlsen et al., 2002).
Applications in Synthesis of Pyran Derivatives
Niknam et al. (2013) utilized silica-bonded N-propylpiperazine sodium n-propionate as a catalyst for synthesizing 4H-pyran derivatives, a process relevant to compounds structurally similar to this compound (Niknam et al., 2013).
Zukünftige Richtungen
The future directions for “2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile” could involve further exploration of its potential uses. For instance, similar compounds have been studied for their potential as acetylcholinesterase inhibitors, which could have implications for the treatment of neurological disorders .
Wirkmechanismus
Target of Action
The primary target of 2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile is acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . Acetylcholine is a neurotransmitter that plays a significant role in memory and cognition .
Mode of Action
this compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting AChE, this compound affects the cholinergic pathway . This pathway is involved in many cognitive functions, including memory and learning. The increased acetylcholine levels can enhance these cognitive functions .
Result of Action
The inhibition of AChE by this compound leads to increased acetylcholine levels . This increase enhances cholinergic neurotransmission, which can improve cognitive functions such as memory and learning .
Biochemische Analyse
Biochemical Properties
It has been suggested that this compound may interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine in the brain .
Cellular Effects
Given its potential interaction with AChE, it may influence cell function by modulating acetylcholine levels, which could in turn affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound may act as an inhibitor of AChE . This could potentially lead to increased levels of acetylcholine in the brain, which could have various effects on neuronal function and cognition.
Eigenschaften
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-10-13(11-16)12-17-6-8-18(9-7-17)14-4-2-1-3-5-14/h1-5,12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYROMVFNTKOQSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2707725.png)




![3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B2707733.png)




![3-Bromo-5-chloro-4-fluoro-pyrazolo[1,5-A]pyridine](/img/structure/B2707743.png)
![2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2707746.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B2707747.png)
